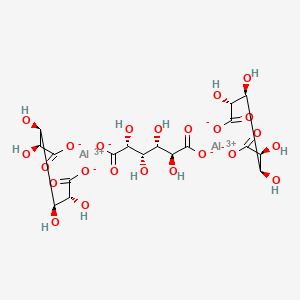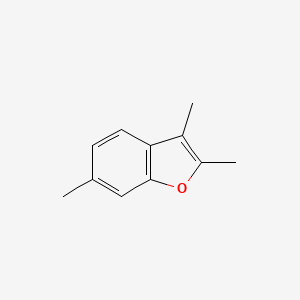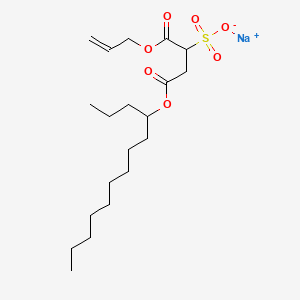
Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt is a complex organic compound with the molecular formula C20H35NaO7S. This compound is characterized by the presence of a sulfonic acid group, a butanedioic acid backbone, and a long tridecyl ester chain. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt typically involves the esterification of butanedioic acid with 1-(2-propenyl) 4-tridecyl alcohol in the presence of a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and a temperature range of 60-80°C.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous addition of reactants and the removal of products to maintain a steady-state reaction. This method ensures high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonic acid esters.
科学的研究の応用
Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and emulsifiers.
作用機序
The mechanism of action of butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.
類似化合物との比較
Similar Compounds
- Butanedioic acid, sulfo-, 1-(2-propenyl) 4-dodecyl ester, sodium salt
- Butanedioic acid, sulfo-, 1-(2-propenyl) 4-hexadecyl ester, sodium salt
- Butanedioic acid, sulfo-, 1-(2-propenyl) 4-octadecyl ester, sodium salt
Uniqueness
Butanedioic acid, sulfo-, 1-(2-propenyl) 4-tridecyl ester, sodium salt is unique due to its specific chain length and the presence of both sulfonic acid and ester functional groups. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and increased reactivity in chemical reactions, making it valuable for specialized applications in various fields.
特性
CAS番号 |
81943-41-1 |
|---|---|
分子式 |
C20H35NaO7S |
分子量 |
442.5 g/mol |
IUPAC名 |
sodium;1,4-dioxo-1-prop-2-enoxy-4-tridecan-4-yloxybutane-2-sulfonate |
InChI |
InChI=1S/C20H36O7S.Na/c1-4-7-8-9-10-11-12-14-17(13-5-2)27-19(21)16-18(28(23,24)25)20(22)26-15-6-3;/h6,17-18H,3-5,7-16H2,1-2H3,(H,23,24,25);/q;+1/p-1 |
InChIキー |
SAKZLFKRKNJEBB-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCC(CCC)OC(=O)CC(C(=O)OCC=C)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


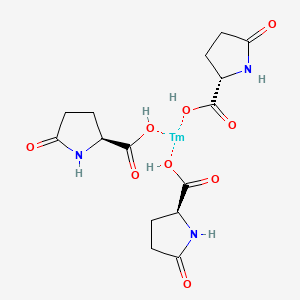


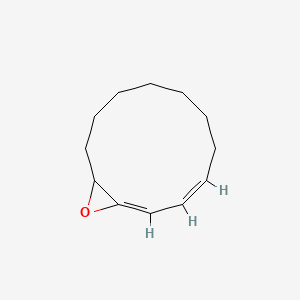



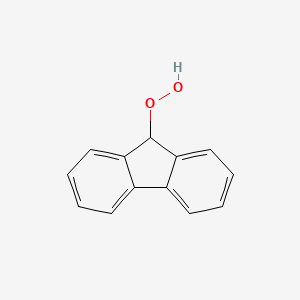
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)


